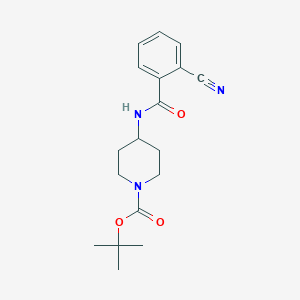

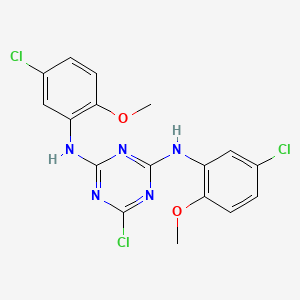

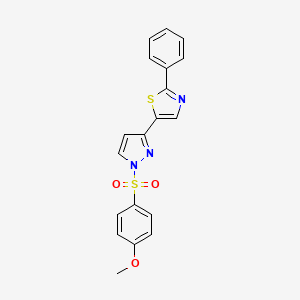

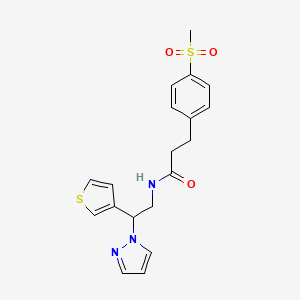

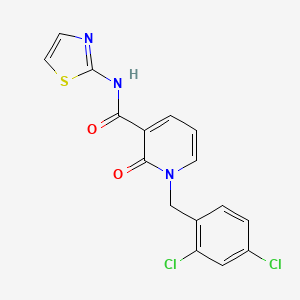

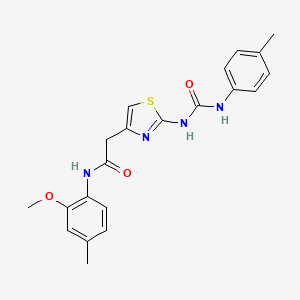

![molecular formula C24H19FN2O3 B2664194 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 896291-68-2](/img/structure/B2664194.png)

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

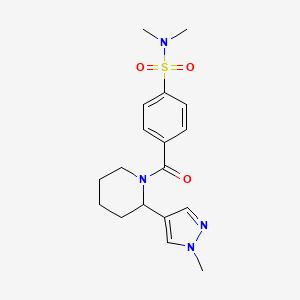

The compound “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrrolidinone group, and a xanthene group . These groups are common in many biologically active compounds, particularly in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The pyrrolidine ring is a five-membered ring with nitrogen, which contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The pyrrolidine ring, for example, is a common feature in many bioactive molecules and can undergo various chemical reactions .Wissenschaftliche Forschungsanwendungen

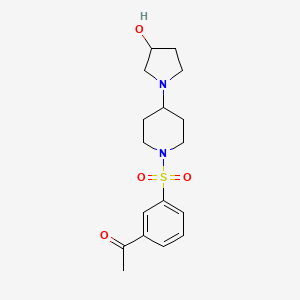

Discovery and Optimization of Inhibitors

Research into related compounds often focuses on the discovery and optimization of inhibitors for specific enzymes or receptors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating the potential of such compounds in targeted cancer therapies (Schroeder et al., 2009).

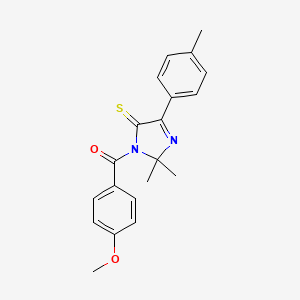

Advanced Material Synthesis

The synthesis of novel polyamides containing xanthene cardo groups, as reported in studies, suggests applications in creating materials with specific desirable properties such as high glass transition temperatures, good solubility in polar solvents, and high thermal stability (Sheng et al., 2009). These materials could find use in high-performance polymers for various industrial applications.

Fluorescent Sensor Development

The development of fluorescent pH sensors from heteroatom-containing luminogens indicates potential applications in creating sensitive and selective sensors for biological and chemical analyses (Yang et al., 2013). Such sensors can be used for monitoring pH changes in environmental samples, industrial processes, or biological systems.

Electropolymerization and Conducting Polymers

Studies on enhancing the electrochromic properties of conducting polymers via copolymerization reveal the potential of structurally similar compounds in improving the performance of electrochromic devices. These devices have applications in smart windows, displays, and low-energy consumption screens (Türkarslan et al., 2007).

Medicinal Chemistry and Drug Design

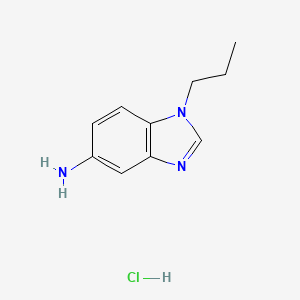

Research into compounds with similar structural features often focuses on their potential as therapeutic agents, such as inhibitors for specific molecular targets involved in diseases. For example, optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors for cancer treatment shows the role of similar compounds in drug discovery and development (Penning et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c25-15-6-5-7-17(12-15)27-14-16(13-22(27)28)26-24(29)23-18-8-1-3-10-20(18)30-21-11-4-2-9-19(21)23/h1-12,16,23H,13-14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACCFMIWKYIQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2664120.png)

![(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664123.png)

![N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2664126.png)

![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)